2-(2-Bromo-5-chlorophenyl)-4,6-diphenyl-1,3,5-triazine

OLED intermediate sequential cross-coupling Suzuki–Miyaura

2-(2-Bromo-5-chlorophenyl)-4,6-diphenyl-1,3,5-triazine is a halogenated 1,3,5-triazine derivative (C21H13BrClN3, MW 422.71 g/mol) bearing a bromo-chloro-substituted phenyl ring at the 2-position and unsubstituted phenyl groups at the 4- and 6-positions. It serves primarily as a key synthetic intermediate for constructing advanced organic electroluminescent materials, where the electron-deficient triazine core imparts strong electron-transport and hole-blocking character.

Molecular Formula C21H13BrClN3
Molecular Weight 422.7 g/mol
Cat. No. B12505977
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Bromo-5-chlorophenyl)-4,6-diphenyl-1,3,5-triazine
Molecular FormulaC21H13BrClN3
Molecular Weight422.7 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC(=NC(=N2)C3=C(C=CC(=C3)Cl)Br)C4=CC=CC=C4
InChIInChI=1S/C21H13BrClN3/c22-18-12-11-16(23)13-17(18)21-25-19(14-7-3-1-4-8-14)24-20(26-21)15-9-5-2-6-10-15/h1-13H
InChIKeyDTAVKJCSTPKBFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Bromo-5-chlorophenyl)-4,6-diphenyl-1,3,5-triazine (CAS 2137032-39-2): OLED Intermediate Procurement Guide


2-(2-Bromo-5-chlorophenyl)-4,6-diphenyl-1,3,5-triazine is a halogenated 1,3,5-triazine derivative (C21H13BrClN3, MW 422.71 g/mol) bearing a bromo-chloro-substituted phenyl ring at the 2-position and unsubstituted phenyl groups at the 4- and 6-positions . It serves primarily as a key synthetic intermediate for constructing advanced organic electroluminescent materials, where the electron-deficient triazine core imparts strong electron-transport and hole-blocking character . The compound is commercially available at ≥98% purity from multiple suppliers .

Why Generic Substitution Fails for 2-(2-Bromo-5-chlorophenyl)-4,6-diphenyl-1,3,5-triazine in OLED Material Synthesis


Within the 2-aryl-4,6-diphenyl-1,3,5-triazine family, the identity, number, and ring-position of halogen substituents on the 2-aryl ring dictate both the electronic properties of the triazine core and the compound's utility as a cross-coupling synthon. A mono-bromo analog (e.g., 2-(2-bromophenyl)-4,6-diphenyl-1,3,5-triazine, CAS 77989-15-2) offers only a single reactive site, limiting architectural complexity . Conversely, the 2-bromo-5-chloro substitution pattern provides two electronically and sterically differentiated halogens (ortho-Br, meta-Cl), enabling programmed sequential cross-coupling—typically Suzuki–Miyaura at the bromide site first, followed by functionalization at the chloride . The meta-chloro substituent further exerts a distinct inductive electron-withdrawing effect on the triazine π-system compared to para-substituted or unsubstituted congeners, shifting the LUMO energy and influencing electron-transport behavior in the final OLED material . Substituting a mono-halogen or differently halogenated analog therefore forecloses specific synthetic routes and yields materials with divergent energy-level alignment and device performance.

Quantitative Differentiation Evidence: 2-(2-Bromo-5-chlorophenyl)-4,6-diphenyl-1,3,5-triazine vs. Closest Analogs


Dual-Halogen Architecture Enables Programmed Sequential Cross-Coupling vs. Mono-Halogen Analog

The target compound possesses two electronically differentiated halogen substituents—bromine at the ortho position and chlorine at the meta position of the 2-phenyl ring—which enable programmed, chemoselective sequential cross-coupling. In the synthesis of bipolar host materials, the more reactive C–Br bond undergoes Pd-catalyzed Suzuki–Miyaura coupling first (e.g., with carbazolyl boronic acid to introduce a hole-transporting donor), while the C–Cl bond remains intact for a subsequent Buchwald–Hartwig amination or second Suzuki coupling to install an additional functional group . In contrast, the mono-bromo analog 2-(2-bromophenyl)-4,6-diphenyl-1,3,5-triazine (CAS 77989-15-2, MW 388.27) provides only one reactive site, yielding symmetrical D–A or A-only architectures . The dibromo analog 2-(3,5-dibromophenyl)-4,6-diphenyl-1,3,5-triazine (CAS 1073062-59-5, MW 467.16) offers two identical bromo sites, precluding chemoselective differentiation and increasing the risk of statistical product mixtures during mono-functionalization .

OLED intermediate sequential cross-coupling Suzuki–Miyaura Buchwald–Hartwig bipolar host

Predicted Boiling Point as a Proxy for Thermal Stability During Vacuum Sublimation Processing

The predicted boiling point of 2-(2-bromo-5-chlorophenyl)-4,6-diphenyl-1,3,5-triazine is 606.2 ± 65.0 °C , compared to 567.8 ± 52.0 °C for the mono-chloro analog 2-(2-chlorophenyl)-4,6-diphenyl-1,3,5-triazine (CAS 77989-14-1, MW 343.81) . The ~38 °C higher predicted boiling point for the target compound is consistent with its increased molecular weight (422.71 vs. 343.81 g/mol) and the presence of the heavier bromine atom, suggesting a lower vapor pressure at a given sublimation temperature. For vacuum thermal evaporation (VTE) processing of OLED devices, this implies that the target compound may require slightly higher source temperatures, but the heavier halogen substitution also reduces the risk of premature evaporation during co-deposition with lower-molecular-weight host or dopant materials. The predicted density of 1.442 ± 0.06 g/cm³ for the closely related 3-bromo-5-chloro regioisomer further informs film-density considerations for amorphous thin-film formation.

thermal stability vacuum sublimation OLED fabrication predicted boiling point

Regioisomeric Halogenation Pattern (2-Br-5-Cl vs. 3-Br-5-Cl) Dictates Donor Introduction Geometry in OLED Emitter Design

The ortho-bromo substitution pattern in 2-(2-bromo-5-chlorophenyl)-4,6-diphenyl-1,3,5-triazine places the first cross-coupling site directly adjacent to the triazine ring, enforcing a highly twisted conformation between the introduced donor unit and the triazine acceptor after Suzuki coupling. This ortho-linkage geometry is known to minimize the singlet–triplet energy gap (ΔEST) in thermally activated delayed fluorescence (TADF) emitters by spatially separating the HOMO (localized on the donor) from the LUMO (localized on the triazine core), promoting through-space charge transfer . In contrast, the meta-bromo regioisomer 2-(3-bromo-5-chlorophenyl)-4,6-diphenyl-1,3,5-triazine (CAS 1073062-42-6) directs the donor to a meta position relative to the triazine, resulting in a different dihedral angle and altered electronic coupling . The ortho connectivity of the target compound is therefore strategically preferred for constructing highly twisted D–A TADF emitters where minimized ΔEST is critical for efficient reverse intersystem crossing (RISC). The residual meta-chloro substituent can subsequently be functionalized to introduce a second donor or an ancillary group for solubility or film morphology tuning.

regioisomer ortho-substitution donor-acceptor geometry TADF emitter through-space charge transfer

Molecular Weight Differentiation Impacts Stoichiometric Procurement and Material Cost Efficiency

The molecular weight of 2-(2-bromo-5-chlorophenyl)-4,6-diphenyl-1,3,5-triazine is 422.71 g/mol , compared to 388.27 g/mol for the mono-bromo analog 2-(2-bromophenyl)-4,6-diphenyl-1,3,5-triazine (CAS 77989-15-2) , 343.81 g/mol for the mono-chloro analog (CAS 77989-14-1) , and 467.16 g/mol for the dibromo analog 2-(3,5-dibromophenyl)-4,6-diphenyl-1,3,5-triazine (CAS 1073062-59-5) . In cross-coupling reactions where the triazine intermediate is used as the limiting reagent, the mass of compound required per mole is 8.9% higher than the mono-bromo analog but 9.5% lower than the dibromo analog. For a typical 10-mmol Suzuki coupling reaction, this translates to 4.23 g of the target compound vs. 3.88 g of the mono-bromo analog—a modest absolute mass difference that is offset by the synthetic advantage of having a second, differentiated reactive site for subsequent elaboration without requiring additional intermediate isolation and purification steps.

molecular weight stoichiometry procurement cost molar equivalents OLED intermediate

Priority Application Scenarios for 2-(2-Bromo-5-chlorophenyl)-4,6-diphenyl-1,3,5-triazine Based on Evidenced Differentiation


Construction of Asymmetric D–A–D Bipolar Host Materials for Blue Phosphorescent OLEDs

The ortho-Br/meta-Cl dihalogen architecture enables the iterative introduction of two different donor units (e.g., carbazole at ortho via Suzuki coupling, diphenylamine at meta via Buchwald–Hartwig amination) to create asymmetric bipolar host materials with independently tunable HOMO and LUMO levels . This programmed sequential functionalization strategy, supported by the differentiated reactivity of C–Br vs. C–Cl bonds, is inaccessible using mono-halogen or symmetric dihalogen triazine intermediates . The electron-deficient triazine core ensures efficient electron transport while the introduced donor units provide hole-transporting character, achieving balanced carrier flux in the emissive layer.

Synthesis of Highly Twisted Ortho-Linked TADF Emitters with Minimized ΔEST

The ortho-bromo substitution on the 2-phenyl ring forces a highly twisted donor–acceptor conformation after the first cross-coupling, spatially separating HOMO and LUMO to achieve a small singlet–triplet energy gap (ΔEST) critical for efficient thermally activated delayed fluorescence . The residual meta-chloro substituent can be elaborated to introduce solubility-enhancing or film-morphology-tuning groups. Literature precedent with ortho-substituted 4,6-diphenyl-1,3,5-triazine TADF emitters (e.g., SF23oTz, SF34oTz) validates this design approach .

Multi-Arm Star-Shaped Organic Semiconductors via Sequential Cross-Coupling

The dual-halogen platform supports the divergent synthesis of multi-arm star-shaped molecules where the triazine core serves as the central electron-accepting hub and the sequentially introduced arms comprise different donor or π-conjugated units . This architecture is particularly suited for organic solar cell (OSC) donor materials and OLED electron-transport/hole-blocking layers where three-dimensional charge-transport networks and suppressed molecular aggregation are desired .

Vacuum-Processed OLED Electron-Transport Layers Requiring Controlled Thermal Evaporation

With a predicted boiling point of ~606 °C and predicted density of ~1.44 g/cm³ (based on regioisomer data), the compound is amenable to vacuum thermal evaporation processing for OLED device fabrication . The higher boiling point relative to the mono-chloro analog (~38 °C difference) provides a wider thermal processing window when the compound is used as an intermediate for synthesizing higher-molecular-weight electron-transport materials (ETMs) or when incorporated directly as a building block in evaporable small-molecule ETMs . Procurement for VTE-based OLED pilot lines should specify ≥98% purity to minimize outgassing contaminants.

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